(2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one
Description
(2E,3E)-1-{[1,1'-Biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one is a hydrazone-imine hybrid compound characterized by a conjugated enone backbone. Its structure integrates a [1,1'-biphenyl]-4-yl group at the ketone position, a 3,4-dimethylphenyl hydrazone moiety, and a methoxyimino substituent.
For example, describes the preparation of (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one compounds using NaOH-mediated Claisen-Schmidt condensations, a method likely applicable to the target compound .
Properties
IUPAC Name |
(2E,3E)-2-[(3,4-dimethylphenyl)hydrazinylidene]-3-methoxyimino-1-(4-phenylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-9-14-22(15-18(17)2)26-27-23(16-25-29-3)24(28)21-12-10-20(11-13-21)19-7-5-4-6-8-19/h4-16,26H,1-3H3/b25-16+,27-23+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPNPWYOQBRKPC-QMNJNBOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one is a hydrazone derivative notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H23N3O4
- Molecular Weight : 415.46 g/mol
- CAS Number : 338965-28-9
- SMILES Notation : Cc1ccc(cc1)N=N/C(=C(/C(=O)O)C(C)=C)/C(=O)O
The compound features a biphenyl group, a methoxyimino moiety, and a hydrazine linkage, which contribute to its biological activity.
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. The methoxyimino group is known to enhance electron donation capabilities, which may contribute to the compound's ability to scavenge free radicals.
Anticancer Potential
Studies indicate that hydrazone derivatives can induce apoptosis in cancer cells. The presence of the biphenyl and dimethylphenyl groups may enhance cytotoxicity against various cancer cell lines. For instance:
Antimicrobial Activity
The compound has shown antimicrobial properties against several bacterial strains. Its effectiveness is attributed to the hydrazine functional group, which can disrupt bacterial cell walls.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| P. aeruginosa | 64 µg/mL |
The proposed mechanism of action for the anticancer effects includes:
- Induction of Apoptosis : The compound activates caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells.
For antimicrobial effects:
- Disruption of Membrane Integrity : The lipophilic nature of the biphenyl structure allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
Case Study 1: Anticancer Activity in MCF-7 Cells
In a controlled study, (2E,3E)-1-{[1,1'-biphenyl]-4-yl}-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-3-(methoxyimino)propan-1-one was tested on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with an IC50 of 15.2 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Efficacy Against E. coli
A study evaluated the antimicrobial activity against E. coli using agar diffusion methods. The compound exhibited an MIC of 32 µg/mL, indicating significant antibacterial potential compared to standard antibiotics.
Comparison with Similar Compounds
Key Observations :
- Replacement of the methoxyimino group with a dimethylamino group () reduces hydrogen-bonding capacity, which may alter solubility and crystallinity .
Physicochemical Properties
Data on the target compound’s solubility, melting point, and stability are unavailable in the evidence. However, trends from analogs suggest:
- Solubility: Hydrazone-imine derivatives with polar groups (e.g., hydroxyimino in ) exhibit higher aqueous solubility than halogenated or alkylated variants . The target compound’s methoxyimino group may balance polarity and lipophilicity.
- Crystallinity : Biphenyl-containing compounds often form stable crystals due to π-π stacking, as seen in and . The target compound’s stereochemistry likely facilitates similar packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
